molecular formula C32H53BrN2O4 B000760 Rocuronium bromide CAS No. 119302-91-9

Rocuronium bromide

Cat. No.: B000760
CAS No.: 119302-91-9
M. Wt: 609.7 g/mol
InChI Key: OYTJKRAYGYRUJK-FMCCZJBLSA-M
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Description

Rocuronium bromide is an aminosteroid non-depolarizing neuromuscular blocker or muscle relaxant used in modern anesthesia to facilitate tracheal intubation by providing skeletal muscle relaxation. It is commonly required for surgery or mechanical ventilation . This compound is marketed under the trade names Zemuron and Esmeron .

Mechanism of Action

Rocuronium bromide is a non-depolarizing neuromuscular blocking agent widely used in modern anesthesia to facilitate endotracheal intubation and provide skeletal muscle relaxation during surgery or mechanical ventilation .

Target of Action

This compound primarily targets the nicotinic acetylcholine receptors at the neuromuscular junction . These receptors play a crucial role in muscle contraction, and by blocking them, this compound can induce muscle relaxation.

Mode of Action

This compound acts as a competitive antagonist for the nicotinic acetylcholine receptors . It competes with acetylcholine, a neurotransmitter responsible for transmitting signals from nerves to muscles, for binding sites on the receptors. By occupying these sites, this compound prevents acetylcholine from binding, thereby inhibiting the signal transmission and causing muscle relaxation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the neuromuscular transmission pathway . By blocking the nicotinic acetylcholine receptors, this compound disrupts this pathway, preventing the transmission of signals from nerves to muscles and leading to muscle relaxation .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The drug is known to have a rapid onset and intermediate duration of action .

Result of Action

The primary result of this compound’s action is skeletal muscle relaxation . This is achieved by blocking the transmission of signals from nerves to muscles, which inhibits muscle contraction and leads to relaxation . This makes this compound an effective agent for facilitating endotracheal intubation and providing muscle relaxation during surgery or mechanical ventilation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, a study found significant differences in rocuronium potency and duration of action among patients in different countries with different life habits, diet, and ambient conditions . Furthermore, conditions such as age, temperature, and the presence of certain diseases can also affect the drug’s pharmacokinetics .

Biochemical Analysis

Biochemical Properties

Rocuronium bromide acts by competing for cholinergic receptors at the motor end-plate . This action is antagonized by acetylcholinesterase inhibitors, such as neostigmine and edrophonium .

Cellular Effects

This compound has been reported to suppress esophageal cancer by blocking the secretion of C–X–C motif chemokine ligand 12 from cancer-associated fibroblasts . It also has been associated with the risk of developing allergic reactions in some high-risk patients, such as those with asthma .

Molecular Mechanism

This compound is a competitive antagonist for the nicotinic acetylcholine receptors at the neuromuscular junction . It acts by dampening the receptor action causing muscle relaxation, instead of continual depolarisation which is the mechanism of action of the depolarizing neuromuscular junction blockers, like succinylcholine .

Temporal Effects in Laboratory Settings

This compound is not metabolized in the body and is pharmacologically active without producing any by-products, so a stable effect can be obtained with continuous administration . Large individual differences in the infusion rate are needed to maintain a proper state of muscle relaxation .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . The low dose rocuronium infusion of 2.5 mg/kg/hour was insufficient to maintain loss of T1 in six out of seven pigs in group L. All pigs in group H receiving 5.0 mg/kg/hour experienced loss of T1 throughout rocuronium infusion .

Metabolic Pathways

This compound is reported to have two possible metabolic pathways: N-dealkylation and O-deacetylation, which are mainly taken up by the liver and excreted by bile in the form of .

Transport and Distribution

Studies of distribution, metabolism, and excretion in cats and dogs indicate that this compound is eliminated primarily by the liver .

Subcellular Localization

This compound competes with acetylcholine (ACh) molecules and binds to acetylcholine receptors on the post-synaptic membrane of the motor endplate . This action is antagonized by acetylcholinesterase inhibitors, such as neostigmine and edrophonium .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Rocuronium bromide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its synthesis and purification.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include acids, bases, and oxidizing agents. For example, forced degradation studies have been conducted under acidic (2M HCl), basic (2M NaOH), oxidative (3% H2O2), thermal (135°C), and photolytic (254 nm) stress conditions .

Major Products Formed

The major products formed from these reactions include various degradation products, which are identified and quantified using techniques such as liquid chromatography and mass spectrometry .

Scientific Research Applications

Rocuronium bromide has a wide range of scientific research applications:

Comparison with Similar Compounds

Rocuronium bromide is often compared with other neuromuscular blocking agents such as vecuronium bromide and pancuronium bromide.

Similar compounds include:

  • Vecuronium bromide
  • Pancuronium bromide
  • Atracurium besylate
  • Cisatracurium

This compound’s rapid onset and intermediate duration of action make it unique among these compounds .

Properties

IUPAC Name

[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-3-hydroxy-10,13-dimethyl-2-morpholin-4-yl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H53N2O4.BrH/c1-5-14-34(15-6-7-16-34)28-20-26-24-9-8-23-19-29(36)27(33-12-17-37-18-13-33)21-32(23,4)25(24)10-11-31(26,3)30(28)38-22(2)35;/h5,23-30,36H,1,6-21H2,2-4H3;1H/q+1;/p-1/t23-,24+,25-,26-,27-,28-,29-,30-,31-,32-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYTJKRAYGYRUJK-FMCCZJBLSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)O)N5CCOCC5)C)C)[N+]6(CCCC6)CC=C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@@H]([C@H](C4)O)N5CCOCC5)C)C)[N+]6(CCCC6)CC=C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H53BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7023566
Record name Rocuronium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

609.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119302-91-9
Record name Rocuronium bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119302-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rocuronium bromide [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119302919
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rocuronium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrrolidinium, 1-[(2β,3α,5α,16β,17β)-17-(acetyloxy)-3-hydroxy-2-(4-morpholinyl)androstan-16-yl]-1-(2-propenyl)-, bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.122.235
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ROCURONIUM BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I65MW4OFHZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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